molecular formula C17H12F3N3O3 B2873374 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 865286-59-5

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2873374
CAS No.: 865286-59-5
M. Wt: 363.296
InChI Key: JCKDDATVJSKGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a 1,3,4-oxadiazole ring, a methoxyphenyl group, and a trifluoromethyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the methoxyphenyl and trifluoromethyl groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions introduce the methoxyphenyl and trifluoromethyl groups through nucleophilic substitution or other suitable reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide
  • N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
  • N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Uniqueness

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of both the 1,3,4-oxadiazole ring and the trifluoromethyl group.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3/c1-25-13-7-5-10(6-8-13)15-22-23-16(26-15)21-14(24)11-3-2-4-12(9-11)17(18,19)20/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKDDATVJSKGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.